4-tert-butyl-N-piperidin-4-ylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-piperidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHJMAEXXRKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 4 Tert Butyl N Piperidin 4 Ylbenzamide and Analogs
Strategic Synthesis of the N-Piperidinylbenzamide Core Scaffold
The fundamental structure of 4-tert-butyl-N-piperidin-4-ylbenzamide consists of a 4-tert-butylbenzoyl group attached to the 4-amino position of a piperidine (B6355638) ring. The synthesis of this core scaffold is typically achieved through a convergent approach, primarily involving the formation of an amide bond between a benzoic acid derivative and a 4-aminopiperidine (B84694) derivative. The strategic use of protective groups is often essential to ensure regioselectivity and prevent unwanted side reactions.
Amidation and Protective Group Manipulation in Synthesis
The amide bond in this compound is commonly formed by coupling 4-tert-butylbenzoic acid with a suitably protected 4-aminopiperidine derivative. The piperidine nitrogen is typically protected to prevent its participation in the amidation reaction. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. researchgate.netnih.govgoogle.com
The synthesis generally begins with the protection of the piperidine nitrogen of 4-aminopiperidine. This is often accomplished by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. researchgate.net The resulting N-Boc-4-aminopiperidine can then be coupled with 4-tert-butylbenzoic acid.
A variety of coupling reagents can be employed to facilitate the amide bond formation. Common examples include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as N,N-diisopropylethylamine (DIEA). nih.gov Once the amide bond is formed, the Boc protecting group can be removed from the piperidine nitrogen using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, yielding the desired this compound. researchgate.netnih.govmdpi.com
Table 1: Reagents for Boc Protection and Deprotection of 4-Aminopiperidine
| Step | Reagent | Purpose | Typical Conditions |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Introduction of the Boc protecting group onto the piperidine nitrogen. | Triethylamine, THF or Dichloromethane, Room Temperature. researchgate.net |
| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Removal of the Boc protecting group. | Dichloromethane, Room Temperature. researchgate.netmdpi.com |
Reductive Amination Approaches for Piperidine Substitution
Reductive amination serves as a powerful and versatile method for introducing a wide range of substituents onto the piperidine nitrogen of the core scaffold. ajchem-a.com This one-pot reaction involves the condensation of the secondary amine of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
A variety of reducing agents can be utilized for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common. ajchem-a.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. ajchem-a.com
For the synthesis of analogs of this compound, the parent compound can be reacted with a diverse library of aldehydes and ketones to generate a wide array of N-substituted derivatives. This approach is highly efficient for creating chemical diversity for SAR studies. For instance, reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde yields an intermediate that can be further elaborated.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, often used for a wide range of aldehydes and ketones. ajchem-a.com |
| Sodium cyanoborohydride | NaBH₃CN | Effective but more toxic than NaBH(OAc)₃. ajchem-a.com |
Exploration of Substituent Effects via Chemical Modification
To understand the structure-activity relationships of this compound, systematic modifications of its different structural components are undertaken. These modifications can be broadly categorized into changes at the benzamide (B126) moiety, diversification of the piperidine nitrogen substituent, and elaboration of the piperidine ring itself.
Modification at the Benzamide Moiety
Alterations to the 4-tert-butylbenzoyl portion of the molecule can significantly influence its biological activity. Structure-activity relationship studies on related N-(piperidin-4-yl)benzamide derivatives have shown that the nature and position of substituents on the benzamide ring are critical. nih.gov
Synthetic strategies to achieve these modifications typically involve the coupling of a protected 4-aminopiperidine with a variety of substituted benzoic acids. This allows for the exploration of a wide range of electronic and steric effects. For example, replacing the tert-butyl group with other alkyl or aryl groups, or introducing substituents such as halogens, methoxy, or nitro groups at different positions on the phenyl ring can be readily achieved. The choice of coupling reagents and reaction conditions is similar to that described for the synthesis of the core scaffold.
Table 3: Examples of Modified Benzamide Moieties in N-(piperidin-4-yl)benzamide Analogs
| R Group on Benzoyl Moiety | Rationale for Modification | Reference |
| Phenyl | Exploration of steric and electronic effects. | |
| Methoxy | Introduction of an electron-donating group. | |
| Chloro | Introduction of an electron-withdrawing group. | |
| Nitro | Introduction of a strong electron-withdrawing group. |
Diversification of the Piperidine Nitrogen Substituents
The substituent on the piperidine nitrogen plays a crucial role in modulating the physicochemical properties and biological activity of the molecule. As mentioned in section 2.1.2, reductive amination is a primary method for introducing a vast array of substituents. ajchem-a.com
Beyond reductive amination, N-alkylation and N-arylation reactions can also be employed to diversify this position. N-alkylation can be achieved by reacting the secondary amine of the core scaffold with various alkyl halides in the presence of a base. N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These methods provide access to a broad spectrum of analogs with varying steric bulk, lipophilicity, and electronic properties at the piperidine nitrogen.
Table 4: Methods for Diversification of the Piperidine Nitrogen
| Reaction Type | Reagents | Type of Substituent Introduced |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | Alkyl, Arylalkyl |
| N-Alkylation | Alkyl halide, Base | Alkyl |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Base | Aryl, Heteroaryl |
Structural Elaboration of the Piperidine Ring System
Modification of the piperidine ring itself offers another avenue for structural diversification and SAR exploration. This can involve the introduction of substituents at various positions on the piperidine ring (e.g., C-2, C-3). The synthesis of such analogs often requires starting from appropriately substituted piperidine precursors.
For instance, rhodium-catalyzed C-H functionalization has been shown to be a powerful tool for the site-selective introduction of substituents onto the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. This methodology allows for the synthesis of 2-substituted, 3-substituted, and 4-substituted piperidine analogs. While this has been demonstrated on related systems, the principles can be applied to the synthesis of analogs of this compound.
Another approach involves the synthesis of the desired substituted piperidine ring first, followed by the amidation reaction. This might involve multi-step synthetic sequences to generate the required substituted 4-aminopiperidine building block. These strategies, although potentially more synthetically demanding, provide access to a wider range of structurally diverse analogs for in-depth SAR studies.
Precursor and Intermediate Compound Synthesis for Derivatization
The synthesis of this compound and its analogs relies on the strategic preparation of key precursors and intermediates. These synthetic routes are designed to be versatile, allowing for the introduction of various functional groups to explore structure-activity relationships. The core strategy involves the preparation of two key fragments: a substituted 4-aminopiperidine ring and an activated 4-tert-butylbenzoic acid derivative, typically the acyl chloride.
A significant focus in the synthesis of these intermediates is the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control reactivity at the piperidine nitrogen. This allows for selective modifications at other positions of the molecule before the final coupling and deprotection steps.
Synthesis of 4-Aminopiperidine Intermediates
The 4-aminopiperidine scaffold is a central component and its synthesis is a critical step. A common and efficient method for preparing a library of 4-aminopiperidine derivatives is through the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. mdpi.com This versatile reaction allows for the introduction of a wide range of substituents on the piperidine nitrogen.
The general process begins with commercially available N-substituted 4-piperidones. These are reacted with various aliphatic or aromatic amines in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding N-substituted piperidin-4-amines. mdpi.comnih.gov
A key intermediate for many synthetic routes is tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as N-BOC 4-AP. cfsre.org This compound is often synthesized from 1-boc-4-piperidone, a chemically protected derivative of 4-piperidone. un.org The use of the Boc protecting group allows for subsequent reactions to be carried out on the aniline (B41778) nitrogen or for the creation of the final amide bond before its removal under acidic conditions. nih.govgoogle.com The synthesis of N-Boc protected piperidines, such as N-boc-4-hydroxypiperidine, often involves reacting the corresponding piperidine with di-tert-butyl dicarbonate in the presence of a base. google.com
Furthermore, derivatization strategies for analogs often require the synthesis of substituted piperidine rings. For instance, a facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described, starting from an N-benzyl-pyridinium salt, which is converted in two steps to an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. Regioselective ring opening of this epoxide yields the desired cis-3-methyl-4-aminopiperidine scaffold. researchgate.net
Table 1: Synthetic Approaches for Key Piperidine Intermediates
| Intermediate | Starting Material(s) | Key Reaction Type | Reagents | Reference |
|---|---|---|---|---|
| N-Substituted Piperidin-4-amines | N-Substituted 4-piperidone, Primary/Secondary Amine | Reductive Amination | Sodium triacetoxyborohydride | mdpi.com |
| tert-butyl 4-aminopiperidine-1-carboxylate | 1-boc-4-piperidone, Ammonia source | Reductive Amination | Not specified | cfsre.orgun.org |
| N-Boc-4-hydroxypiperidine | 4-hydroxypiperidine | N-Protection | Di-tert-butyl dicarbonate, Potassium carbonate | google.com |
| cis-3-methyl-4-aminopiperidine derivatives | N-benzyl-pyridinium salt | Epoxide formation and ring-opening | Multiple steps | researchgate.net |
Synthesis of the Acylating Agent: 4-tert-butylbenzoyl chloride
The second key precursor is 4-tert-butylbenzoyl chloride. This acylating agent is typically prepared from 4-tert-butylbenzoic acid, which itself can be synthesized via oxidation of 4-tert-butyltoluene. google.com The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure in organic synthesis, often achieved by treatment with reagents such as thionyl chloride or oxalyl chloride.
4-tert-butylbenzoyl chloride is a commercially available reagent used in various synthetic applications, including Friedel-Crafts acylations and the preparation of oxadiazole derivatives. scientificlabs.co.ukfishersci.ca Its role in the synthesis of the target compound is to acylate the 4-amino group of the piperidine intermediate, forming the final amide bond.
Table 2: Properties of 4-tert-butylbenzoyl chloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1710-98-1 | cymitquimica.com |
| Molecular Formula | C₁₁H₁₃ClO | cymitquimica.com |
| Molecular Weight | 196.67 g/mol | lookchem.com |
| Boiling Point | 135 °C at 20 mmHg | scientificlabs.co.uk |
| Density | 1.077 g/cm³ | lookchem.com |
| Refractive Index (n20/D) | 1.536 | scientificlabs.co.uk |
The availability of these precursor synthesis routes provides a robust platform for the generation of a diverse library of this compound analogs, enabling systematic exploration of this chemical space.
Preclinical Pharmacological Investigations and Biological Target Modulation
In Vitro Assessment of Biological Activity
Antitumor Research Applications in Cell Lines
Derivatives of 4-tert-butyl-N-piperidin-4-ylbenzamide have demonstrated notable antitumor properties in various cancer cell lines. For instance, certain novel N-benzylbenzamide derivatives have been synthesized and identified as tubulin polymerization inhibitors. nih.gov One particular compound exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov Further mechanism studies confirmed that this compound binds to the colchicine (B1669291) binding site on tubulin, leading to potent anti-vascular activity. nih.gov In a mouse model with liver cancer cell allografts, a phosphate (B84403) prodrug of this compound significantly inhibited tumor growth and reduced microvessel density without apparent toxicity. nih.gov
Similarly, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which share a related structural motif, were synthesized and evaluated for their antitumor activities. Several of these compounds showed potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. researchgate.net One of the most active compounds was found to induce apoptosis and cause G1-phase arrest in the cell cycle of HeLa cells. researchgate.net
The introduction of a tetramethylpiperidine (B8510282) substitution to riminophenazines, a class of compounds with antitumor activity, was shown to increase their effectiveness against a multidrug-resistant small cell lung cancer cell line (H69/LX4). nih.gov Additionally, other research has highlighted the anticancer potential of tert-butyl derivatives of pseudothiohydantoin and pyrimidine, indicating that the tert-butyl group can contribute positively to cytotoxic activity against cancer cells. mdpi.com
Table 1: Antitumor Activity of Selected this compound Derivatives
| Compound Class | Cell Line(s) | Mechanism of Action | Key Findings |
|---|---|---|---|
| N-benzylbenzamide derivatives | Various cancer cell lines | Tubulin polymerization inhibition | IC50 values of 12-27 nM; anti-vascular activity. nih.gov |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa, A549 | Apoptosis induction, G1-phase cell cycle arrest | Potent antiproliferative activity. researchgate.net |
| Tetramethylpiperidine-substituted riminophenazines | H69/LX4 (multidrug-resistant small cell lung cancer) | Not specified | Increased antitumor activity in resistant cells. nih.gov |
G-Protein-Coupled Receptor (GPCR) Modulation Studies, including GPR119 Agonism
G-protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery. nih.gov The this compound scaffold has been explored for its ability to modulate GPCR activity.
One area of focus has been the G-protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity. nih.gov GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells. nih.gov Agonists of this receptor can increase intracellular cyclic AMP (cAMP) levels, which in turn can stimulate insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. nih.gov Research into novel GPR119 agonists has led to the synthesis of 1,2,3-triazolo piperazine (B1678402) and piperidine (B6355638) carboxylate derivatives, with some analogs demonstrating potent activity. nih.gov While not directly this compound, this research highlights the utility of the piperidine moiety in targeting GPR119. A separate study identified a potent and orally bioavailable GPR119 agonist that augmented insulin secretion and lowered plasma glucose in a diabetic animal model. sci-hub.se
Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is another important aspect of GPCR drug discovery. youtube.com This can lead to more selective drugs with fewer side effects. youtube.com Studies on the cannabinoid 1 (CB1) receptor have identified allosteric modulators that can influence the binding and efficacy of primary ligands. nih.gov
Transient Receptor Potential Channel Antagonism Research, notably TRPV1
The transient receptor potential vanilloid 1 (TRPV1) channel is a key player in pain perception and is considered a promising target for the development of new analgesics. nih.govresearchgate.net A series of piperidine carboxamides have been developed as potent antagonists of TRPV1. nih.gov Through a focused library approach, researchers identified a benzoxazinone (B8607429) amide derivative with good potency in cell-based assays. nih.gov
Another study on α-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino) benzyl]thiourea analogues also identified potent and stereospecific TRPV1 antagonists. nih.gov The development of dual antagonists for both TRPA1 and TRPV1, two ion channels involved in pain signaling, is also being explored as a novel therapeutic strategy for pain management. mdpi.com
Table 2: TRPV1 Antagonist Activity of Piperidine Derivatives
| Compound Series | Key Structural Feature | Outcome |
|---|---|---|
| Piperidine carboxamides | Benzoxazinone amide | Potent TRPV1 antagonism in cell-based assays. nih.gov |
| α-substituted thiourea (B124793) analogues | N-(4-tert-butylbenzyl) group | Potent and stereospecific TRPV1 antagonists. nih.gov |
Antiviral Activity Investigations, such as Hepatitis C Virus Assembly Inhibition and Flavivirus NS2B-NS3 Protease Inhibition
The this compound scaffold and its derivatives have been investigated for their potential as antiviral agents against a range of viruses.
Hepatitis C Virus (HCV): A high-throughput phenotypic screen identified a 4-aminopiperidine (B84694) (4AP) scaffold as a potent inhibitor of HCV replication. nih.govnih.gov The initial hit compound was found to inhibit the assembly and release of infectious HCV particles. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies led to the development of derivatives with increased potency, reduced toxicity, and improved metabolic properties. nih.govnih.gov These compounds were also found to act synergistically with approved direct-acting antiviral drugs. nih.govnih.gov
Flaviviruses: The NS2B-NS3 protease is an essential enzyme for the replication of flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV), making it a prime target for antiviral drug development. nih.govnih.gov A novel series of 2,6-disubstituted indole (B1671886) compounds were identified as potent inhibitors of the ZIKV NS2B-NS3 protease, with some compounds exhibiting IC50 values as low as 320 nM. nih.gov These inhibitors were also found to be effective against the proteases of Dengue and West Nile viruses and strongly inhibited Zika virus replication in cell culture. nih.gov Other research has also focused on identifying inhibitors of the flavivirus NS2B-NS3 protease through virtual screening and in vitro assays, leading to the discovery of novel competitive inhibitors. researchgate.netmdpi.com
Influenza Virus: A class of 4-tert-butylphenyl-substituted spirothiazolidinones were identified as inhibitors of influenza A/H3N2 virus by targeting the hemagglutinin-mediated fusion process. nih.gov One compound, in particular, displayed an EC50 value of 1.3 µM. nih.gov In silico studies suggested that the tert-butyl group contributes to the antiviral potency through hydrophobic interactions within the binding pocket of hemagglutinin. nih.gov
Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Activation Studies
Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). nih.gov The alpha subunit of HIF-1 (HIF-1α) is tightly regulated by oxygen levels and is a target of interest in cancer therapy due to its role in tumor growth, angiogenesis, and metabolism. researchgate.netmdpi.com
A series of novel benzamide (B126) derivatives, including N-(piperidin-4-yl)benzamide structures, were designed and synthesized as activators of the HIF-1 pathway. nih.gov In vitro studies showed that some of these compounds had significant inhibitory bioactivity in HepG2 liver cancer cells, with IC50 values in the nanomolar range. nih.gov These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21, and they also upregulated the expression of cleaved caspase-3, promoting apoptosis in tumor cells. nih.gov This suggests a potential therapeutic strategy of activating the HIF-1α pathway to induce cell death in certain cancer contexts.
Table 3: Activity of Benzamide Derivatives on the HIF-1α Pathway
| Compound | Cell Line | Effect on HIF-1α Pathway | Outcome |
|---|---|---|---|
| 10b | HepG2 | Induced expression of HIF-1α and p21 | IC50 of 0.12 µM; promoted apoptosis. nih.gov |
| 10j | HepG2 | Induced expression of HIF-1α and p21 | IC50 of 0.13 µM; promoted apoptosis. nih.gov |
Delta Opioid Receptor Agonism Research
The delta opioid receptor (DOR) is a member of the opioid receptor family and is a target for the development of analgesics and other central nervous system (CNS) therapeutics. A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been described as DOR agonists. nih.gov Research has focused on balancing potency, subtype selectivity, and in vitro ADME (absorption, distribution, metabolism, and excretion) and safety properties. nih.gov Substitutions on the aryl group, the piperidine nitrogen, and the amide were all found to influence the balance of properties for delta opioid activity and a desirable CNS profile, leading to the identification of two clinical candidates. nih.gov
Another study described a novel class of DOR agonists, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues. nih.gov These compounds, which replaced the piperazine ring of a known compound (SNC-80) with a piperidine ring, exhibited high affinity and excellent selectivity for the delta opioid receptor as full agonists. nih.gov The lead compound in this series showed an IC50 of 0.87 nM for the delta receptor with very high selectivity over the mu and kappa opioid receptors. nih.gov
Monoamine Transporter Binding Studies
Monoamine transporters, which include transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are crucial for regulating neurotransmission and are significant targets for a wide range of therapeutic agents. nih.gov An evaluation of the binding affinity of this compound to these transporters is essential for understanding its potential psychoactive and neurological effects.
Following a comprehensive review of published scientific literature, no specific studies detailing the in vitro binding affinities of this compound for the dopamine, norepinephrine, or serotonin transporters were identified. Therefore, its profile and potency as a monoamine transporter ligand remain uncharacterized.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Transporter | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine Transporter (DAT) | Data not available |
| Norepinephrine Transporter (NET) | Data not available |
| Serotonin Transporter (SERT) | Data not available |
This table is interactive. Click on the headers to sort.
In Vivo Preclinical Efficacy Studies
The assessment of a compound's analgesic properties in preclinical animal models is a critical step in the development of new pain therapies. These models can simulate various pain states, including acute, inflammatory, and neuropathic pain.
A diligent search of scientific databases and literature reveals a lack of published in vivo studies investigating the analgesic efficacy of this compound. Consequently, there is no available data on its potential effectiveness in animal models of pain.
Table 2: Analgesic Efficacy of this compound in Animal Models
| Pain Model | Species | Outcome |
|---|---|---|
| Data not available | Data not available | Data not available |
This table is interactive. Click on the headers to sort.
Enzymatic Inhibition and Activation Profiling
To fully characterize the pharmacological profile of a compound, it is important to screen it against a panel of relevant enzymes to identify any potential inhibitory or activating effects. This can help to elucidate its mechanism of action and identify any potential off-target effects.
There is currently no publicly available data from enzymatic inhibition or activation profiling studies for this compound. Its effects on various enzyme systems have not been reported in the scientific literature.
Table 3: Enzymatic Inhibition and Activation Profile of this compound
| Enzyme/Target | Activity (IC50/EC50, µM) |
|---|---|
| Data not available | Data not available |
This table is interactive. Click on the headers to sort.
Structure Activity Relationship Sar Studies and Rational Design Principles
Elucidation of Structural Determinants for Biological Activity
The biological activity of 4-tert-butyl-N-piperidin-4-ylbenzamide derivatives is finely tuned by the nature and position of various substituents on its core structure. Strategic modifications to the benzamide (B126) ring, the piperidine (B6355638) nitrogen, and the piperidine ring itself have been shown to profoundly impact target engagement, potency, and selectivity.
Influence of Benzamide Ring Substituents on Activity Profiles
The benzamide ring of the this compound scaffold presents a critical region for modification to modulate biological activity. Structure-activity relationship (SAR) studies have demonstrated that the introduction of various substituents on this aromatic ring can significantly alter the potency and selectivity of the resulting analogs.
In the context of antitumor activity, research on N-(piperidin-4-yl)benzamide derivatives has shown that the nature of the substituent on the phenyl ring is a key determinant of their efficacy. For instance, in a series of compounds evaluated as potential cell cycle inhibitors in HepG2 cells, specific substitution patterns on the benzamide moiety led to compounds with potent biological activity. One notable compound from this series demonstrated an IC50 value of 0.25 μM, highlighting the importance of the benzamide portion in driving antiproliferative effects. nih.gov
Further studies on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways have also underscored the significance of benzamide ring substitution. Guided by principles of bioisosterism, researchers have designed and synthesized novel derivatives with significant inhibitory bioactivity in HepG2 cells, with some compounds exhibiting IC50 values as low as 0.12 and 0.13 μM. nih.gov
Quantitative structure-activity relationship (QSAR) studies on related N-(1-benzylpiperidin-4-yl)phenylacetamides, which share the N-substituted piperidine and an aromatic amide-linked moiety, have provided further insights. These studies revealed that the position of substituents on the aromatic ring significantly influences receptor affinity and selectivity. For sigma receptors, 3-substituted compounds generally displayed higher affinity compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions tended to increase affinity for sigma2 receptors, while electron-donating groups like hydroxyl, methoxy, or amino groups resulted in weaker or negligible affinity for this receptor subtype. nih.gov
The following table summarizes the influence of representative benzamide ring substituents on the biological activity of N-piperidin-4-ylbenzamide analogs and related compounds.
| Compound Series | Substituent on Benzamide/Phenyl Ring | Position | Biological Activity/Target | Key Findings |
| N-(piperidin-4-yl)benzamide derivatives | Various | Not specified | Antitumor (HepG2 cells) | Specific substitutions lead to potent cell cycle inhibitors (e.g., IC50 = 0.25 μM). nih.gov |
| N-(piperidin-4-yl)benzamide derivatives | Various | Not specified | HIF-1 Activators (HepG2 cells) | Bioisosteric-guided design yielded potent inhibitors (IC50 = 0.12 - 0.13 μM). nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Cl, Br, F, NO2, OMe | 3-position | Sigma Receptor Ligands | Higher affinity for both sigma1 and sigma2 receptors compared to 2- and 4-substitution. nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | OH, OMe, NH2 | Various | Sigma2 Receptor Ligands | Weak or negligible affinity. nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | 2-Fluoro | 2-position | Sigma1 Receptor Ligands | Highest selectivity for sigma1 receptors (Ki = 3.56 nM). nih.gov |
Impact of Piperidine Nitrogen Substitutions on Target Engagement
The nitrogen atom of the piperidine ring serves as a crucial attachment point for various substituents, and modifications at this position have been extensively explored to modulate the pharmacological profile of this compound analogs. The nature of the substituent on the piperidine nitrogen can significantly influence target engagement, potency, and selectivity.
In a series of novel benzamide derivatives developed as 5-HT4 receptor agonists, alterations to the substituent on the piperidine nitrogen were a key focus. By replacing the 4-fluorophenylalkyl moiety found in the prokinetic agent cisapride (B12094) with various other groups, researchers were able to synthesize compounds with high 5-HT4 receptor binding affinities and, importantly, low affinity for the hERG channel, a key consideration for cardiac safety. nih.gov This highlights how strategic modifications at the piperidine nitrogen can fine-tune the selectivity profile of these compounds.
Further emphasizing the importance of the piperidine nitrogen substituent, studies on analogs of the M1 allosteric agonist TBPB involved replacing the N-benzyl group with various amides, sulfonamides, and ureas. This "capping" of the distal basic nitrogen atom had a profound effect on the pharmacological profile. While many of the amide analogs maintained selectivity for the M1 receptor, their efficacy and potency were sensitive to the substitution pattern on the aromatic ring of the amide. nih.gov For instance, methyl or chloro groups at the 3-position of the benzamide ring afforded M1 agonists with submicromolar EC50 values. nih.gov
The following table illustrates the impact of various piperidine nitrogen substituents on the activity of N-piperidin-4-ylbenzamide analogs and related structures.
| Compound Series | Piperidine Nitrogen Substituent | Biological Target | Key SAR Insights |
| Benzamide derivatives | Various (replacing 4-fluorophenylalkyl) | 5-HT4 Receptor | Modifications led to high 5-HT4 affinity and low hERG affinity. nih.gov |
| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides | N-Propyl | M1 mAChR | Showed reasonable antagonist activity (IC50 = 3.7 μM) and selectivity. nih.gov |
| TBPB Analogs (Amide series) | 3-Methylbenzoyl | M1 mAChR | Submicromolar agonist activity (EC50 = 510 nM). nih.gov |
| TBPB Analogs (Amide series) | 3-Chlorobenzoyl | M1 mAChR | Submicromolar agonist activity (EC50 = 930 nM). nih.gov |
Role of Piperidine Ring Modifications in Potency and Selectivity
Modifications to the piperidine ring itself, beyond substitution on the nitrogen atom, represent another avenue for optimizing the pharmacological properties of this compound analogs. The introduction of substituents directly onto the carbon atoms of the piperidine ring can influence the molecule's conformation, steric bulk, and interactions with the target protein, thereby affecting potency and selectivity.
While specific examples of modifications to the piperidine ring of the this compound scaffold are not extensively detailed in the provided search results, general principles from the broader field of medicinal chemistry involving piperidine-containing compounds can be applied. The piperidine moiety is a prevalent scaffold in drug discovery, and its derivatives are found in numerous classes of pharmaceuticals. mdpi.com
The synthesis of highly substituted piperidine analogs is an active area of research, with various synthetic strategies being developed to introduce diverse functionalities onto the piperidine ring. mdpi.com These modifications can include the introduction of alkyl, aryl, hydroxyl, and other functional groups at various positions. The stereochemistry of these substituents is often crucial for biological activity, as different stereoisomers can exhibit vastly different potencies and selectivities due to the specific three-dimensional requirements of the target's binding pocket.
For instance, in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, the optimization of a central cycloalkyl ring, which can be considered an analog of the piperidine ring, was a key aspect of the SAR studies. This optimization, in conjunction with modifications to the benzamide portion, led to the identification of potent inhibitors with in vivo activity. researchgate.net This suggests that the size and substitution pattern of the cyclic amine core are critical for achieving the desired biological effect.
Pharmacophore Modeling and Ligand-Receptor Interactions
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target and elicit a response. For the this compound scaffold, pharmacophore models can provide valuable insights into the key interactions between the ligands and their receptors, guiding the design of new analogs with improved affinity and selectivity.
A typical pharmacophore model for a this compound derivative might include features such as:
A hydrophobic group: Representing the tert-butyl group, which likely interacts with a hydrophobic pocket in the receptor.
A hydrogen bond acceptor: The carbonyl oxygen of the benzamide group.
A hydrogen bond donor: The N-H group of the benzamide.
An aromatic ring: The benzamide phenyl ring, which can engage in π-π stacking or hydrophobic interactions.
A positive ionizable feature: The piperidine nitrogen, which is typically protonated at physiological pH and can form ionic interactions with acidic residues in the receptor.
In silico studies of related N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives have demonstrated the utility of such models. These studies revealed that the compounds generally exhibit moderate activity as GPCR ligands, ion channel modulators, and kinase inhibitors, with the piperazine (B1678402) and amide moieties playing key roles in their predicted biological activities. pharmacophorejournal.com
Molecular docking studies, often used in conjunction with pharmacophore modeling, can provide a more detailed picture of the ligand-receptor interactions at an atomic level. These studies can help to visualize how the different parts of the this compound scaffold fit into the binding site of the target protein and identify key amino acid residues involved in the binding. For example, docking studies of substituted cyclic imides as COX-2 inhibitors have been used to investigate their binding modes and affinities, leading to the identification of promising new lead compounds. nih.gov
Insights from Bioisosteric Replacements in Analog Design
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. In the context of this compound, bioisosteric replacements have been employed to modulate various properties, including potency, selectivity, metabolic stability, and pharmacokinetics.
A key area of exploration has been the bioisosteric replacement of the amide bond. Amide bonds are susceptible to enzymatic cleavage in vivo, which can limit the oral bioavailability and duration of action of a drug. Common bioiseres for the amide group include triazoles, oxadiazoles, and other five-membered heterocycles. drughunter.comnih.gov These replacements can mimic the hydrogen bonding capabilities and the spatial orientation of the amide group while being more resistant to hydrolysis. For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successfully used to improve the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov
The tert-butyl group, while often beneficial for potency due to its steric bulk and hydrophobicity, can also be a site of metabolic oxidation. Bioisosteric replacements for the tert-butyl group aim to retain its favorable steric properties while improving metabolic stability. Examples of such bioisosteres include:
Trifluoromethylcyclopropyl group: This group has been shown to increase metabolic stability both in vitro and in vivo compared to the tert-butyl group.
Trifluoromethyl oxetane: This bioisostere has been demonstrated to decrease lipophilicity and improve metabolic stability relative to the corresponding tert-butyl analog. nih.gov
The following table provides examples of bioisosteric replacements that have been explored for moieties present in the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improve metabolic stability | Increased resistance to hydrolysis, improved pharmacokinetic profile. nih.gov |
| Amide (-CONH-) | 1,2,3-Triazole | Improve metabolic stability | Resistance to cleavage by proteases, oxidation, and hydrolysis. cambridgemedchemconsulting.com |
| tert-Butyl | Trifluoromethylcyclopropyl | Enhance metabolic stability | Increased resistance to oxidative metabolism. |
| tert-Butyl | Trifluoromethyl oxetane | Enhance metabolic stability, reduce lipophilicity | Improved metabolic stability and potentially better pharmacokinetic properties. nih.gov |
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target receptor. For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformations and how these are influenced by substituents is essential for a complete understanding of its SAR.
Conformational analysis of flexible molecules can be challenging but is crucial for identifying the "bioactive conformation" – the specific spatial arrangement the molecule adopts when it binds to its target. Techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like molecular dynamics simulations are used to study the conformational landscape of molecules.
For the piperidine ring, a chair conformation is generally the most stable. However, the presence of substituents can influence the equilibrium between different chair conformations and even lead to the adoption of less stable boat or twist-boat conformations. The orientation of substituents on the piperidine ring (axial vs. equatorial) can have a significant impact on biological activity.
By comparing the accessible conformational spaces of active and inactive analogs, it is possible to deduce the likely bioactive conformation. chemrxiv.org For example, introducing conformational restrictions into a flexible ligand and observing the effect on biological activity can provide valuable clues about the spatial requirements of the receptor's binding pocket. This information can then be used to design more rigid and potent analogs that are pre-organized in the bioactive conformation.
Computational Chemistry and Molecular Modeling Applications in Research
Molecular Docking Simulations for Ligand-Target Binding Interactions
No research articles or data sets were identified that specifically describe molecular docking simulations performed with 4-tert-butyl-N-piperidin-4-ylbenzamide. While studies on other benzamide (B126) and piperidine (B6355638) derivatives exist, detailing their binding interactions with various protein targets, this particular compound has not been the subject of such published computational analyses. nih.gov Therefore, there is no information on its binding modes, interaction energies, or key amino acid residues involved in potential target binding.
Pharmacophore Generation and Virtual Screening Methodologies
There is no available literature detailing the use of this compound as a basis for pharmacophore model generation. Consequently, no studies have utilized a pharmacophore derived from this compound for virtual screening of chemical libraries to identify novel bioactive molecules.
Quantitative Structure-Activity Relationship (QSAR) Derivations
A thorough search did not yield any Quantitative Structure-Activity Relationship (QSAR) studies involving this compound. QSAR models are developed using a series of analogous compounds with corresponding biological activity data. The absence of such a series and associated data for this specific molecule means that no predictive QSAR models have been published.
Prediction of Molecular Descriptors for Design Optimization (e.g., TPSA, LogP, Rotatable Bonds)
While the molecular descriptors for this compound can be theoretically calculated using various software, there are no published research studies that focus on the prediction and use of these specific descriptors (such as Topological Polar Surface Area, LogP, or the number of rotatable bonds) for the purpose of its design optimization.
Advanced Analytical Methodologies for Compound Characterization and Research Purity
Spectroscopic Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For 4-tert-butyl-N-piperidin-4-ylbenzamide, ¹H NMR and ¹³C NMR are the primary techniques used.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons of the tert-butyl group, the aromatic ring, the piperidine (B6355638) ring, and the amide N-H proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present.
Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | Doublet | 2H | Aromatic C-H (ortho to C=O) |
| ~ 7.4 | Doublet | 2H | Aromatic C-H (meta to C=O) |
| ~ 6.2 | Doublet | 1H | Amide N-H |
| ~ 4.1 | Multiplet | 1H | Piperidine C-H (methine) |
| ~ 3.1 | Multiplet | 2H | Piperidine C-H₂ (axial, adjacent to NH) |
| ~ 2.8 | Multiplet | 2H | Piperidine C-H₂ (equatorial, adjacent to NH) |
| ~ 2.0 | Multiplet | 2H | Piperidine C-H₂ (axial) |
| ~ 1.6 | Multiplet | 2H | Piperidine C-H₂ (equatorial) |
| ~ 1.3 | Singlet | 9H | tert-butyl (CH₃)₃ |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can confirm the molecular formula (C₁₆H₂₄N₂O). The monoisotopic mass of this compound is calculated to be approximately 260.1889 g/mol . Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) |
| [M+H]⁺ | 261.1961 |
| [M+Na]⁺ | 283.1780 |
Chromatographic Separations in Purity Assessment and Analysis
Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis. These methods are also used to quantify the purity of the compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying impurities, even at trace levels.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.
Gas Chromatography (GC) can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If not, derivatization may be necessary to increase its volatility. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification of volatile components.
Illustrative HPLC Purity Analysis Data for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 5.8 min |
| Purity | > 99% |
Patent Landscape Analysis and Intellectual Property Research
Global Patent Filings and Strategic Portfolio Development related to N-Piperidinylbenzamide Derivatives
The patent history for N-piperidinylbenzamide derivatives dates back several decades, with early filings laying the groundwork for a class of compounds primarily targeting the central nervous system. A key foundational patent in this area is US4584303A, which describes a broad class of N-aryl-N-(4-piperidinyl)amides. This patent, and its subsequent citations, highlight a strategic focus on developing compounds with analgesic and CNS depressant properties.
The global nature of patent filings for this class of compounds is evident from the early stages, with corresponding applications in multiple jurisdictions, indicating the perceived commercial potential of these derivatives. The strategic portfolio development by various pharmaceutical entities has often involved the creation of broad generic claims covering a wide range of substituents on the piperidine (B6355638) and benzamide (B126) moieties. This approach allows companies to protect a large chemical space and create a defensive patent portfolio that can be leveraged in negotiations and protect market share.
More recent trends in patent filings suggest a diversification of therapeutic targets. While CNS disorders remain a primary focus, there is growing interest in the application of piperidine derivatives in areas such as neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This is exemplified by patents and patent applications that describe the use of piperidine derivatives for treating such conditions. The development of patent portfolios in this space often involves not only composition of matter claims but also method of use claims for specific indications, as well as claims covering manufacturing processes and formulations.
Below is a table summarizing key patent filings related to N-Piperidinylbenzamide derivatives and their strategic implications.
| Patent/Application | Assignee/Applicant | Key Focus of Claims | Strategic Implication |
| US4584303A | - | N-aryl-N-(4-piperidinyl)amides for analgesia and CNS depression. | Foundational patent establishing the therapeutic potential of the broader class of compounds. |
| WO2014200786A1 | Merck Sharp & Dohme Corp. | Preparation of intermediates for beta-lactamase inhibitors. researchgate.net | Highlights the versatility of the piperidine scaffold in synthetic chemistry for various therapeutic agents. |
| US5043345A | - | Piperidine compounds for stimulating cognitive function, particularly for Alzheimer's disease. google.com | Indicates a strategic shift towards neurodegenerative diseases. |
| US20050222166A1 | - | Diagnostic and therapeutic piperidine/piperazine (B1678402) compounds for imaging dopamine (B1211576) receptors. bgu.ac.il | Diversification of applications beyond therapeutics to include diagnostics. |
| US2021040047A1 | Ben-Gurion University | Piperazine and piperidine derivatives for inhibiting VDAC oligomerization, apoptosis, and mitochondrial dysfunction in diseases like Alzheimer's and Parkinson's. bgu.ac.il | Focus on novel mechanisms of action for neurodegenerative diseases. |
Analysis of Patent Claims for Specific Chemical Entities and Their Applications
A direct patent specifically claiming the compound 4-tert-butyl-N-piperidin-4-ylbenzamide was not identified in the conducted searches. This suggests that this specific chemical entity may not be the primary focus of a standalone patent or could be encompassed within the broader claims of patents covering a larger family of N-piperidinylbenzamide derivatives.
However, an analysis of the claims for closely related N-aryl-N-(4-piperidinyl)amides, as seen in patents like US4584303A, provides insight into how such compounds are typically protected. The claims in these patents are often structured to cover a generic chemical formula, with variables representing different substituent groups. For instance, a typical claim might read:
"A compound of the formula: [Generic Structure] wherein R1 is selected from the group consisting of alkyl, aryl, and substituted aryl; R2 is hydrogen or alkyl;..."
This approach allows the patent holder to claim a vast number of individual compounds, including those that have not been synthesized at the time of filing. The claims also frequently cover pharmaceutically acceptable salts, solvates, and different crystalline forms of the compounds.
Furthermore, patent claims in this field are not limited to the compounds themselves. They often include:
Pharmaceutical composition claims: These claims protect a formulation containing the active compound and a pharmaceutically acceptable carrier.
Method of use claims: These claims cover the use of the compound for treating a specific disease or condition. For N-piperidinylbenzamide derivatives, these often relate to the treatment of pain or CNS disorders.
Process claims: These claims protect the method of synthesizing the claimed compounds.
The applications for these claimed chemical entities are predominantly in the therapeutic space, with a strong emphasis on conditions affecting the central nervous system.
Emerging Patent Trends in Relevant Therapeutic Areas
The patent landscape for N-piperidinylbenzamide and related piperidine derivatives is continuously evolving, with several emerging trends indicating the future direction of research and development in this area.
A significant trend is the expansion of therapeutic applications beyond traditional CNS disorders. There is a growing body of patent literature exploring the use of piperidine-containing compounds in:
Neurodegenerative Diseases: As the global population ages, there is a substantial unmet medical need for effective treatments for conditions like Alzheimer's and Parkinson's disease. Recent patent filings reflect a concerted effort to develop piperidine derivatives that can modulate targets relevant to these diseases. researchgate.netnih.gov
Oncology: The piperidine scaffold is being increasingly incorporated into the design of novel anticancer agents.
Inflammatory Diseases: Some patent applications suggest the potential of benzamide derivatives in treating inflammatory conditions.
Another emerging trend is the focus on developing compounds with improved pharmacological profiles. This includes efforts to design molecules with greater selectivity for specific receptor subtypes to minimize off-target effects, as well as compounds with optimized pharmacokinetic properties for better oral bioavailability and duration of action.
Furthermore, there is a growing interest in the development of piperidine derivatives as diagnostic agents, particularly for neuroimaging applications. bgu.ac.il These compounds, often labeled with a radioactive isotope, can be used in techniques like Positron Emission Tomography (PET) to visualize and quantify specific targets in the brain, aiding in the diagnosis and monitoring of neurological disorders.
The table below highlights some of the emerging therapeutic areas for N-piperidinylbenzamide and related piperidine derivatives as reflected in recent patent literature.
| Therapeutic Area | Rationale and Patent Focus |
| Neurodegenerative Diseases | Targeting pathways involved in neuronal cell death and cognitive decline. Patents focus on compounds that can cross the blood-brain barrier and interact with targets like phosphodiesterases and voltage-gated ion channels. bgu.ac.ilinnoget.com |
| Pain Management | Development of novel analgesics with non-opioid mechanisms of action to address the ongoing opioid crisis. |
| Renal Diseases | Exploration of piperidinyl-indole derivatives for complement-driven renal diseases. google.com |
Future Research Directions and Translational Perspectives
Expanding the Scope of Biological Targets for N-Piperidinylbenzamide Scaffolds
The N-piperidinylbenzamide scaffold has demonstrated activity against a variety of biological targets, indicating its potential for broad therapeutic applications. A key area of future research will be to systematically expand the investigation of these scaffolds against a wider range of molecular targets implicated in various diseases.
One promising avenue is the exploration of N-piperidinylbenzamide derivatives as modulators of hypoxia-inducible factor 1 (HIF-1) pathways. Research has shown that certain benzamide (B126) derivatives can act as activators of HIF-1α, a critical regulator of cellular responses to low oxygen levels. nih.gov By inducing the expression of HIF-1α and its downstream target genes, these compounds can promote apoptosis in tumor cells. nih.gov Future studies could focus on synthesizing and screening a library of N-piperidinylbenzamide analogs, including variations of the 4-tert-butyl substitution, to identify potent and selective HIF-1α activators for potential applications in cancer therapy.
Beyond oncology, the inherent structural features of the N-piperidinylbenzamide scaffold, such as its ability to participate in hydrogen bonding and hydrophobic interactions, make it a suitable candidate for targeting other enzyme families and receptor systems. These could include, but are not limited to, kinases, proteases, and G-protein coupled receptors (GPCRs) that are central to inflammatory, metabolic, and neurodegenerative disorders. High-throughput screening campaigns and mechanism-of-action studies will be instrumental in identifying novel biological targets for this versatile scaffold.
Innovations in Synthetic Pathways for Complex Derivatives
The development of novel and efficient synthetic methodologies is crucial for accessing a diverse range of complex N-piperidinylbenzamide derivatives with improved pharmacological properties. Future research in this area will likely focus on the development of modular and stereoselective synthetic routes.
A key starting material for the synthesis of 4-tert-butyl-N-piperidin-4-ylbenzamide is tert-butyl piperidin-4-ylcarbamate. The synthesis of this intermediate can be achieved through several established methods, including the reaction of 4-aminopiperidine (B84694) with di-tert-butyl dicarbonate (B1257347). The final compound is then typically synthesized via an amidation reaction between 4-tert-butylbenzoyl chloride and 4-aminopiperidine.
Innovations in synthetic pathways could involve the development of one-pot or tandem reactions that streamline the synthesis and reduce the number of purification steps. For instance, the use of novel coupling reagents or catalytic systems could enhance the efficiency and substrate scope of the central amidation reaction.
Furthermore, the development of methods for the late-stage functionalization of the piperidine (B6355638) ring would be highly valuable. This would allow for the rapid generation of a library of analogs with diverse substitution patterns, facilitating comprehensive structure-activity relationship (SAR) studies. Techniques such as C-H activation and photoredox catalysis could be explored to introduce new functional groups at various positions of the piperidine and benzamide moieties, leading to the discovery of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Advanced Computational Design Strategies for Enhanced Specificity
Advanced computational design strategies are poised to play an increasingly important role in the rational design of N-piperidinylbenzamide derivatives with enhanced target specificity and reduced off-target effects. Molecular modeling techniques can provide valuable insights into the binding modes of these compounds and guide the design of new analogs with improved affinity and selectivity.
Structure-based drug design (SBDD) approaches can be employed when the three-dimensional structure of the biological target is known. Molecular docking simulations can be used to predict the binding orientation of N-piperidinylbenzamide derivatives within the active site of a target protein. These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can then be used to design new derivatives with modifications that are predicted to enhance these interactions.
In cases where the target structure is unknown, ligand-based drug design (LBDD) methods can be utilized. Pharmacophore modeling, for example, can be used to develop a three-dimensional model of the essential chemical features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new N-piperidinylbenzamide derivatives with a high probability of being active.
Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of ligand-protein complexes over time. These simulations can provide insights into the conformational changes that occur upon ligand binding and can help to identify allosteric binding sites that could be targeted for the development of more specific modulators. By integrating these advanced computational strategies into the drug discovery pipeline, it will be possible to accelerate the identification and optimization of N-piperidinylbenzamide-based drug candidates.
Development of Novel Research Probes and Tool Compounds
The development of high-quality chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The N-piperidinylbenzamide scaffold offers a promising starting point for the creation of such tool compounds.
A key characteristic of a good chemical probe is high potency and selectivity for its intended target. Through systematic SAR studies, guided by the computational methods described above, it should be possible to develop N-piperidinylbenzamide derivatives with nanomolar or even picomolar affinity for their targets and high selectivity over other related proteins.
Once a potent and selective ligand has been identified, it can be further modified to create a variety of research probes. For example, the incorporation of a fluorescent dye or a biotin tag can enable the visualization of the target protein in cells and tissues or facilitate its purification for further biochemical studies. The synthesis of photoaffinity probes, which can form a covalent bond with their target upon photoactivation, can be used to identify the direct binding partners of a compound in a complex biological sample.
Moreover, the development of "bumped" and "hole" analogs, a chemical genetics approach, could be employed to create highly specific tool compounds. This involves modifying both the compound and its target protein in a complementary way, such that the modified compound only interacts with the modified protein. This strategy can provide a high degree of certainty in target engagement studies.
By developing a suite of well-characterized research probes based on the N-piperidinylbenzamide scaffold, researchers will be better equipped to explore the biology of their targets and validate their therapeutic potential.
Q & A
Q. What documentation is required for publishing studies involving this compound?
- Requirements :
- Provide detailed synthetic protocols, including CAS numbers and spectral data.
- Disclose funding sources and conflicts of interest.
- Adhere to journal-specific guidelines for chemical safety and reproducibility (e.g., ACS Chemical Health & Safety standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
